Superior Cross-Coupling Position: C5 Bromine Outperforms C2 and C4 Isomers
In a systematic study of Suzuki-Miyaura cross-coupling on monohalopyridines, 3-bromopyridine (positionally equivalent to the C5-bromo in 5-Bromo-2-(3-fluorophenoxy)pyridine) reacted quantitatively, establishing the experimental yield order for pyridine positions as C3 > C2, C4 [1]. This positional advantage is independent of the halogen substituent effect.
| Evidence Dimension | Reaction yield as a function of halogen position on pyridine ring |
|---|---|
| Target Compound Data | Quantitative conversion for 3-bromopyridine (analogous to C5 position) |
| Comparator Or Baseline | Lower yields for 2-bromopyridine and 4-bromopyridine under identical conditions |
| Quantified Difference | Experimental yield order: C3 > C2, C4 |
| Conditions | Suzuki-Miyaura cross-coupling with a borated L-aspartic acid derivative; Pd catalyst; DFT calculations also performed |
Why This Matters
Prioritizing this intermediate ensures maximum synthetic efficiency in constructing complex biaryl architectures, reducing the number of equivalents and cycle time compared to less reactive C2 or C4 bromo-pyridine isomers.
- [1] Tetrahedron Letters. (2018). Suzuki-Miyaura cross-coupling reaction of monohalopyridines and l-aspartic acid derivative. Volume 59, Issue 52, Pages 4602-4605. View Source
